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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of

Remdesivir nucleoside monophosphate, a key metabolite in the bioactivation of the antiviral

prodrug Remdesivir. The document details its structural components, its formation through

metabolic pathways, and relevant experimental data and protocols.

Introduction to Remdesivir and its Monophosphate
Metabolite
Remdesivir (GS-5734) is a broad-spectrum antiviral agent, notable for being the first drug

approved by the FDA for the treatment of COVID-19.[1][2] It is a monophosphoramidate

prodrug, designed to enhance intracellular delivery of its active metabolite.[3][4] Upon entering

the host cell, Remdesivir undergoes a series of enzymatic transformations to produce its

pharmacologically active form, a nucleoside triphosphate analog (RDV-TP or GS-443902).[1][5]

A critical intermediate in this activation cascade is the Remdesivir nucleoside
monophosphate (RMP).

RMP is the direct precursor to the active triphosphate form and is generated after the prodrug

moiety is cleaved.[2][6] Understanding the precise chemical structure of RMP is fundamental to

comprehending the drug's mechanism of action, stability, and metabolic fate.
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Chemical Structure of Remdesivir Nucleoside
Monophosphate
The chemical structure of Remdesivir nucleoside monophosphate is composed of three

primary moieties: a modified nucleobase, a ribose sugar with a unique substitution, and a 5'-

monophosphate group. It is a C-nucleoside, meaning the bond between the sugar and the

base is a stable carbon-carbon bond, which provides resistance against cleavage by nucleases

and other enzymes.[7]

Nucleobase: The base is a pyrrolo[2,1-f][1][3][8]triazin-4-amine. This nitrogenous base is an

analog of adenine.[7] Its structure allows it to mimic the natural nucleoside adenosine,

enabling it to be recognized by viral RNA-dependent RNA polymerase (RdRp).[5][7]

Ribose Sugar: The sugar component is a D-ribose ring. A defining feature of Remdesivir and

its metabolites is the presence of a cyano (-CN) group at the 1' position of the ribose sugar.

[9] This strong electron-withdrawing group is thought to stabilize the C-nucleoside bond.[9]

Monophosphate Group: A single phosphate group is attached to the 5'-hydroxyl group of the

ribose sugar. This phosphorylation is a crucial step, as the monophosphate is the substrate

for cellular kinases that further phosphorylate it to the active triphosphate form.[3][6]

The systematic IUPAC name for the parent nucleoside of RMP (GS-441524) is

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][3][8]triazin-7-yl)-3,4-dihydroxy-5-

(hydroxymethyl)tetrahydrofuran-2-carbonitrile.[10] RMP is the 5'-monophosphate ester of this

compound.

Metabolic Activation Pathway
Remdesivir is designed as a prodrug to bypass the initial and often rate-limiting

phosphorylation step of its parent nucleoside.[2][3] The intracellular conversion to the active

triphosphate form is a multi-step process.

Entry into the Cell: Remdesivir, being more lipophilic than its phosphorylated metabolites,

crosses the cell membrane to enter the cytoplasm.[3][11]
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Hydrolysis to Alanine Metabolite: Inside the cell, esterases, primarily carboxylesterase 1

(CES1) and cathepsin A (CatA), hydrolyze the ester bond of the prodrug moiety.[1][6][11]

This reaction yields an alanine metabolite intermediate (GS-704277).[6][8]

Formation of the Monophosphate (RMP): The alanine metabolite is then acted upon by the

phosphoramidase histidine triad nucleotide-binding protein 1 (HINT1), which cleaves the

phosphoramidate bond.[1][6][12] This step releases the Remdesivir nucleoside
monophosphate (RMP).

Phosphorylation to Triphosphate (RDV-TP): RMP is subsequently phosphorylated by cellular

kinases, first to the diphosphate and then to the active Remdesivir nucleoside triphosphate

(RDV-TP, also known as GS-443902).[1][6] This active form acts as a competitive inhibitor of

the viral RNA-dependent RNA polymerase, where it is incorporated into the nascent viral

RNA chain and causes delayed chain termination.[13][14]

The metabolic activation cascade is illustrated in the diagram below.
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Metabolic activation of Remdesivir to its active triphosphate form.
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Quantitative Data Summary
The pharmacokinetics of Remdesivir and its metabolites are crucial for understanding its

efficacy and dosing regimen. The following tables summarize key quantitative data from

published literature.

Table 1: Pharmacokinetic Parameters of Remdesivir and its Metabolites

Compound Half-life (t½)
Plasma Protein
Binding

Primary
Elimination Route

Remdesivir (Prodrug) ~1 hour[8] 88-93.6%[8] Metabolism[15]

GS-704277 (Alanine

Met.)
~1.3 hours[8][15] 1%[8] Metabolism[15]

GS-441524

(Nucleoside)
~27 hours[8][15] 2%[8] Renal[15]

RDV-TP (Active Form)
~20 hours

(intracellular)[8][16]
Not applicable Intracellular activity

Data compiled from multiple sources.[8][15][16]

Table 2: In Vitro Activity and Cytotoxicity

Compound Cell Line Assay EC₅₀ / IC₅₀ CC₅₀
Selectivity
Index
(CC₅₀/EC₅₀)

Remdesivir Vero E6
SARS-CoV-2

Inhibition
0.77 µM[17] >100 µM[11] >129

ODBG-P-RVn Vero E6
SARS-CoV-2

Inhibition
0.14 µM[2] >50 µM[2] >357

Remdesivir Huh7.5 Cytotoxicity - 15.2 µM[11] -

RDV-TP vs

ATP

SARS-CoV-2

RdRp

Incorporation

Selectivity

0.26 (Ratio)

[13]
- -
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EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration.

ODBG-P-RVn is an oral lipid prodrug of Remdesivir nucleoside.[2][11][13][17]

Experimental Protocols
The characterization and quantification of Remdesivir and its metabolites rely on specific and

sensitive analytical methods.

The synthesis of Remdesivir is a complex multi-step process. A common approach involves:

Preparation of the Pyrrolo[2,1-f][1][3][8]triazine Core: The heterocyclic base is typically

synthesized from precursors like 2,5-dimethoxytetrahydrofuran and tert-butyl carbazate,

followed by cyclocondensation and bromination.[3][4]

Synthesis of the Ribose Moiety: A protected D-ribose derivative, such as 2,3,5-tri-O-benzyl-

D-ribonolactone, is used as the starting material for the sugar component.[10]

Glycosylation: The nucleobase is coupled with the ribose derivative to form the C-nucleoside

bond.[3]

Phosphoramidation: The 5'-hydroxyl group of the nucleoside is reacted with a

phosphoramidate reagent to introduce the prodrug moiety.[4]

Deprotection: Finally, protecting groups are removed to yield the final Remdesivir product.[4]

[10]

LC-MS/MS is the standard method for quantifying Remdesivir and its metabolites (like GS-

441524) in biological matrices such as plasma or serum.[18][19]

Sample Preparation: A straightforward protein precipitation step is typically employed. An

organic solvent like methanol or acetonitrile is added to the serum/plasma sample to

precipitate proteins. After centrifugation, the supernatant containing the analytes is collected.

[19]

Chromatographic Separation: The extract is injected into a high-performance liquid

chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

A reverse-phase column (e.g., C18) is used to separate Remdesivir from its metabolites and
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other matrix components. A gradient elution with a mobile phase consisting of an aqueous

component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or

methanol) is common.[20][21]

Mass Spectrometric Detection: The separated compounds are ionized using an electrospray

ionization (ESI) source, typically in positive mode. Detection is performed using a triple

quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Specific precursor-to-product ion transitions are monitored for each analyte and internal

standard to ensure high selectivity and sensitivity.[19][21]

Quantification: Calibration curves are generated by analyzing samples with known

concentrations of the analytes. The concentration in unknown samples is determined by

comparing the peak area ratios of the analyte to the internal standard against the calibration

curve.[19] The reported lower limits of detection can reach 0.0375 ng/mL for Remdesivir and

0.375 ng/mL for its metabolite GS-441524 in serum.[19]

These assays are used to determine the inhibitory activity of the active triphosphate form (RDV-

TP) on the viral polymerase.

Enzyme and Template Preparation: Recombinant SARS-CoV-2 RdRp complex (composed of

nsp12 and nsp8 subunits) is expressed and purified.[13] A synthetic RNA template-primer

duplex is used as the substrate for the polymerase.[14]

Reaction: The purified RdRp is incubated with the RNA template-primer in a reaction buffer

containing divalent cations (like Mg²⁺), natural nucleoside triphosphates (ATP, GTP, CTP,

UTP), and varying concentrations of the inhibitor, RDV-TP.[13][14]

Analysis: The reaction is allowed to proceed for a defined time and then quenched. The RNA

products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

The gels are then imaged to visualize the RNA products. The intensity of the bands

corresponding to full-length or terminated products is quantified to determine the extent of

inhibition and calculate kinetic parameters like IC₅₀.[13][14] These assays have

demonstrated that RDV-TP is efficiently incorporated by the SARS-CoV-2 RdRp and causes

delayed chain termination three nucleotides downstream from the incorporation site.[13][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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